molecular formula C19H20N4OS B11701183 2-{(E)-[2-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol

2-{(E)-[2-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol

Cat. No.: B11701183
M. Wt: 352.5 g/mol
InChI Key: PNPDTQYPRMKQGC-RGVLZGJSSA-N
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Description

2-{(E)-[2-(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol typically involves multiple steps. One common method starts with the preparation of the benzothieno pyrimidine core, followed by the introduction of the hydrazinylidene group and the phenol moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2-(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{(E)-[2-(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-5,6,7,8-tetrahydro-9,10-anthraquinone
  • 6-ethyl-1,2,3,4-tetrahydroanthraquinone

Uniqueness

2-{(E)-[2-(2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

2-[(E)-[(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C19H20N4OS/c1-2-16-21-18(23-20-11-12-7-3-5-9-14(12)24)17-13-8-4-6-10-15(13)25-19(17)22-16/h3,5,7,9,11,24H,2,4,6,8,10H2,1H3,(H,21,22,23)/b20-11+

InChI Key

PNPDTQYPRMKQGC-RGVLZGJSSA-N

Isomeric SMILES

CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N/N=C/C4=CC=CC=C4O

Canonical SMILES

CCC1=NC(=C2C3=C(CCCC3)SC2=N1)NN=CC4=CC=CC=C4O

Origin of Product

United States

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